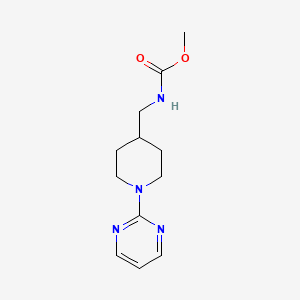

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-18-12(17)15-9-10-3-7-16(8-4-10)11-13-5-2-6-14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZSHKGKIGLHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a pyrimidine compound under specific conditions. One common method includes the use of piperidine and pyrimidine derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new ones .

Scientific Research Applications

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Carbamate vs.

- Piperidine Substituents : Alkyl (methyl, ethyl) or hydroxyalkyl groups at the piperidine 1-position (as in ) increase lipophilicity but may compromise solubility. The carbamate’s methyl group balances polarity, favoring blood-brain barrier penetration.

Physicochemical Properties

Implications :

- The target compound’s intermediate logP (1.8) suggests better membrane permeability than the more polar urea analogue but lower than the lipophilic 1-methylpiperidine derivative.

- Reduced H-bond donors compared to urea derivatives may enhance metabolic stability by minimizing oxidative metabolism .

Pharmacological and Biochemical Profiles

- Kinase Inhibition : Pyrimidine-piperidine hybrids often target kinases (e.g., PI3K, JAK) due to pyrimidine’s ability to mimic ATP’s adenine moiety. The carbamate’s electron-withdrawing effect may fine-tune binding affinity compared to methyl or ethyl substituents .

- Metabolic Stability : Carbamates are generally more stable than esters but less than amides. This positions the target compound between rapidly metabolized ester derivatives and persistent amide-based drugs.

- Toxicity : Piperidine N-substituents (e.g., methyl, hydroxyethyl) in analogues influence off-target effects; the carbamate’s methyl group may reduce hepatotoxicity risks compared to bulkier substituents.

Q & A

Q. Advanced Optimization :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for pyrimidine substitution to enhance nucleophilicity.

- Catalysis : Add catalytic KI to improve halogen exchange efficiency in substitution steps .

- Purity Control : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Q. Basic Characterization :

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₇N₄O₂: 265.13 g/mol) .

Q. Advanced Methods :

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs for structure refinement (e.g., SHELXL for small-molecule refinement) .

- IR Spectroscopy : Validate carbamate C=O stretching (1720–1740 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .

How can researchers resolve contradictions in biological activity data for this compound?

Q. Basic Approach :

- Dose-Response Validation : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .

- Replicate Experiments : Use triplicate measurements with positive/negative controls (e.g., reference inhibitors) .

Q. Advanced Analysis :

- Off-Target Screening : Employ kinase or GPCR panels to identify unintended interactions.

- Metabolic Stability Tests : Assess liver microsomal stability (e.g., human CYP450 isoforms) to rule out rapid degradation artifacts .

What computational strategies are effective for predicting the compound’s binding modes?

Q. Basic Modeling :

Q. Advanced Techniques :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns to assess binding stability .

- QM/MM Hybrid Models : Calculate electronic interactions at the pyrimidine-protein interface using Gaussian09 .

How should researchers address batch-to-batch variability in synthetic yields or purity?

Q. Basic Quality Control :

Q. Advanced Mitigation :

- DoE Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

- Continuous Flow Synthesis : Reduce variability via microreactors (e.g., Uniqsis FlowSyn) for precise control of reaction parameters .

What are the key stability considerations for long-term storage of this compound?

Q. Basic Guidelines :

Q. Advanced Studies :

- Forced Degradation Tests : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products via LC-MS .

- pH Stability Profiling : Assess degradation kinetics in buffers (pH 1–10) to determine optimal formulation pH .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Basic Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.